molecular formula C13H16O3 B1245696 Sohirnone A

Sohirnone A

Cat. No.: B1245696
M. Wt: 220.26 g/mol
InChI Key: PZLKKLWFFFEJHP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sohirnone A (C₁₃H₁₆O₃) is a sorbicillinoid-derived fungal metabolite first isolated from Penicillium chrysogenum S-3-25, an endozoic fungus recovered from marine sponges in polar deep-sea environments . Its structure was elucidated through comprehensive spectroscopic analyses, including ¹H NMR, ¹³C NMR, and ESI-MS, revealing a polyketide backbone with a methyl substituent (5-CH₃) and a conjugated ketone group (C-1') . This compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes, with an inhibitory ratio of 8.47% at 40 µM . It also demonstrates cytotoxic activity against HCT-116 and HEP-2 cell lines, though less potent compared to other co-isolated compounds like kynurenic acid (KA) .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one

InChI

InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+

InChI Key

PZLKKLWFFFEJHP-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O

Canonical SMILES

CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O

Synonyms

3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one
sohirnone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sohirnone A belongs to the sorbicillinoid family, which shares a bicyclic or tricyclic polyketide scaffold. Below is a detailed comparison with four key analogues: sorbicillin (1), 2',3'-dihydrosorbicillin (2), sohirnone B, and sorrentanone (84).

Structural Comparisons

Compound Molecular Formula Key Structural Features Source Fungus Reference
This compound C₁₃H₁₆O₃ Methyl group (5-CH₃), conjugated ketone (C-1') Penicillium chrysogenum
Sorbicillin (1) C₁₃H₁₄O₃ Fully unsaturated bicyclic system Trichoderma, Penicillium spp.
2',3'-Dihydrosorbicillin (2) C₁₃H₁₆O₃ Partially saturated bicyclic system Penicillium flavigenum
Sohirnone B C₁₃H₁₄O₄ Additional hydroxyl group Penicillium chrysogenum
Sorrentanone (84) C₁₄H₁₆O₄ Tricyclic structure with lactone ring Penicillium spp.

Bioactivity Comparisons

Compound Bioactivity (Concentration) Key Findings Reference
This compound PTP1B inhibition (40 µM) 8.47% inhibition; potential antidiabetic activity
Cytotoxicity (HCT-116/HEP-2) Moderate activity (IC₅₀ not reported)
Sorbicillin (1) Neuroprotection (1–10 µg/mL) Enhanced neurite outgrowth in Parkinson’s disease cell models
Acetylcholinesterase (AChE) inhibition (50 µg/mL) 15.47% inhibition; potential for Alzheimer’s therapy
2',3'-Dihydrosorbicillin (2) PTP1B inhibition (40 µM) 10.58% inhibition; outperforms this compound
Sohirnone B Antibacterial activity Weak against S. aureus and B. subtilis (MIC > 100 µg/mL)
Sorrentanone (84) Anti-HIV activity (IC₅₀) 4.7 µM; significant lead compound for HIV-1 inhibition

Critical Analysis of Structural-Activity Relationships (SAR)

  • Methylation and Bioactivity: The 5-CH₃ group in this compound may reduce its PTP1B inhibitory efficacy compared to dihydrosorbicillin (2), which lacks this substituent .
  • Hydroxylation: Sohirnone B’s additional hydroxyl group correlates with reduced antibacterial potency compared to this compound, suggesting steric hindrance or altered solubility .
  • Saturation: Dihydrosorbicillin (2), with a partially saturated backbone, shows higher PTP1B inhibition than this compound, indicating that saturation enhances target binding .
  • Tricyclic Systems: Sorrentanone’s tricyclic structure confers anti-HIV activity, absent in bicyclic sorbicillinoids, highlighting the role of extended conjugation .

Q & A

Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

  • Methodological Answer: Conduct allometric scaling from preclinical species to humans, complemented by PBPK modeling. Use sparse sampling in animal studies to reduce ethical burdens. Validate models with in vitro-in vivo extrapolation (IVIVE) and sensitivity analysis .

Data Presentation and Validation

Q. What are the best practices for presenting contradictory bioassay results in publications?

  • Methodological Answer: Use forest plots to visualize effect sizes and heterogeneity. Discuss potential confounders (e.g., assay interference, compound solubility) in the limitations section. Provide raw data in supplementary materials for independent verification .

Q. How can researchers validate computational predictions of this compound’s binding affinity experimentally?

  • Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics. Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to interdisciplinary studies involving this compound and human-derived samples?

  • Methodological Answer: Obtain IRB approval for human tissue use (e.g., primary cells, organoids). Adhere to GDPR/HIPAA for data anonymization. Collaborate with bioethicists to address dual-use concerns (e.g., misuse in bioweapons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sohirnone A
Reactant of Route 2
Reactant of Route 2
Sohirnone A

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